molecular formula C11H14N2O B087190 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one CAS No. 13691-29-7

1-(4-Amino-2-methylphenyl)pyrrolidin-2-one

Cat. No. B087190
CAS RN: 13691-29-7
M. Wt: 190.24 g/mol
InChI Key: QILAIGZHEOJTNQ-UHFFFAOYSA-N
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Description

1-(4-Amino-2-methylphenyl)pyrrolidin-2-one is a compound of interest due to its presence in various heterocyclic compounds that exhibit valuable biological activities. Research has focused on synthesizing derivatives and studying their structures and properties to explore potential applications in various fields, excluding drug use and dosage or side effects.

Synthesis Analysis

The synthesis of pyrrolidine-2,3-dione derivatives involves multi-component reactions. Nguyen et al. (2023) described the preparation of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one through a three-component reaction, further reacting with aliphatic amines to yield pyrrolidine-2,3-diones (Nguyen & Dai, 2023). Another notable synthesis method involves the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides to produce 2,3-disubstituted pyrrolidines and piperidines (Boto et al., 2001).

Molecular Structure Analysis

The molecular structure of pyrrolidine-2-one derivatives has been elucidated using various spectroscopic techniques, including NMR and mass spectrometry. For instance, Menegazzo et al. (2006) synthesized a beta-foldamer containing pyrrolidin-2-one rings and confirmed its 12-helix conformation through NMR analysis and MD simulations (Menegazzo et al., 2006).

Chemical Reactions and Properties

Pyrrolidine-2-one derivatives engage in a variety of chemical reactions. Sharma et al. (2013) synthesized 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, demonstrating the versatility of pyrrolidine-2-ones in multi-component reactions and highlighting their potential for structural diversity (Sharma et al., 2013).

Physical Properties Analysis

The physical properties of pyrrolidine-2-one derivatives, such as solubility and thermal stability, are influenced by their molecular structure. Guan et al. (2015) synthesized polyimides containing pyridine and biphenyl units derived from pyrrolidine-2-one derivatives, providing insight into the materials' high transparency, thermal, mechanical, and optical properties (Guan et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity and potential for further functionalization, are key aspects of pyrrolidine-2-one derivatives. The work by Klappa et al. (2002) on the efficient synthesis of 3,5-disubstituted-2-pyridylpyrroles from 1,3-diones and 2-(aminomethyl)pyridine showcases the reactivity of these compounds and their utility in synthesizing complex heterocycles (Klappa et al., 2002).

Scientific Research Applications

HIV-1 Inhibition

1-(4-Methyl­phen­yl)-5-oxo-2-phenyl­pyrrolidine-2-carboxamide, a structurally related compound, shows potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor (Tamazyan et al., 2007).

Synthesis of Dipeptide Analogues

Pyrrolidine-2,4-diones, similar to 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one, are analogues of amino acids. A study presented a facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones in high yield and excellent enantiopurity, relevant for dipeptide analogues (Hosseini et al., 2006).

Monoamine Uptake Inhibition

Compounds structurally related to 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one have yielded selective inhibitors of the dopamine and norepinephrine transporters, with little effect on serotonin trafficking. This has implications for cocaine abuse medications (Meltzer et al., 2006).

Synthesis of Heterocyclic Compounds

Wittig reaction of related compounds has been utilized to generate both aromatic and saturated 2,5-disubstituted five-membered heterocyclic compounds, important in various fields including medicinal chemistry (Benetti et al., 2002).

Efficient Synthesis of Amino Acids

1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione reacts with primary alcohols to furnish Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA), demonstrating its role in the efficient synthesis of amino acids (Cal et al., 2012).

Pharmaceutical Applications

Pyrrolidin-2-ones and their derivatives, closely related to 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one, are significant in pharmacy for synthesizing new medicinal molecules with improved biological activity (Rubtsova et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(4-amino-2-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-7-9(12)4-5-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILAIGZHEOJTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290231
Record name 1-(4-amino-2-methylphenyl)pyrrolidin-2-one
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-2-methylphenyl)pyrrolidin-2-one

CAS RN

13691-29-7
Record name 1-(4-Amino-2-methylphenyl)-2-pyrrolidinone
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Record name NSC 67526
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Record name 13691-29-7
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Record name 1-(4-amino-2-methylphenyl)pyrrolidin-2-one
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